![molecular formula C16H19NO3 B5023295 N-[2-(4-propylphenoxy)ethyl]-2-furamide](/img/structure/B5023295.png)
N-[2-(4-propylphenoxy)ethyl]-2-furamide
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Overview
Description
Synthesis Analysis
Synthesis of compounds related to N-[2-(4-propylphenoxy)ethyl]-2-furamide involves multiple steps, including functionalization through reactions like Suzuki-Miyaura cross-coupling and the use of catalysts like triphenylphosphine palladium. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated moderate to good yields, showcasing the efficiency of these methodologies in producing furan-based compounds with potential biological activities (Siddiqa et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically conducted using techniques such as X-ray diffraction, NMR, and computational methods. Studies like the one conducted by Prasanth et al. (2015), which determined the molecular structure of a thioamide derivative, provide insights into the conformation and stereochemistry of complex organic molecules, essential for understanding the chemical behavior of this compound analogues.
Chemical Reactions and Properties
Chemical reactions involving furan and amide derivatives can lead to a variety of products, depending on the reactants and conditions used. The domino reaction of 3-(2-formylphenoxy)propenoates and amines, for example, demonstrates the versatility of furan derivatives in organic synthesis, producing N-substituted 1,4-dihydropyridines with potential applications in fluorescence and materials science (Cui et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-propylphenoxy)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-4-13-6-8-14(9-7-13)19-12-10-17-16(18)15-5-3-11-20-15/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUTZFGYZISQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49819013 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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